molecular formula C13H15NO2 B8615110 3-(5-Ethyl-1H-indol-3-yl)-propionic acid

3-(5-Ethyl-1H-indol-3-yl)-propionic acid

Cat. No.: B8615110
M. Wt: 217.26 g/mol
InChI Key: PDLURCUTKYHZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Ethyl-1H-indol-3-yl)-propionic acid is an indole-derived carboxylic acid characterized by an ethyl substituent at the 5-position of the indole ring and a propionic acid chain at the 3-position. Indole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-(5-ethyl-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C13H15NO2/c1-2-9-3-5-12-11(7-9)10(8-14-12)4-6-13(15)16/h3,5,7-8,14H,2,4,6H2,1H3,(H,15,16)

InChI Key

PDLURCUTKYHZAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The biological and physicochemical properties of indole-propionic acid derivatives are heavily influenced by substituents on the indole ring:

  • 3-(1H-Indol-3-yl)propionic Acid (Parent Compound) : Lacks substituents on the indole ring, leading to lower molecular weight (189.21 g/mol) and reduced lipophilicity. It serves as a baseline for comparing substituted derivatives .
  • 3-(5-Methoxy-1H-indol-3-yl)propionic Acid : The 5-methoxy group introduces electron-donating effects, increasing solubility in polar solvents. However, methoxy groups are susceptible to metabolic demethylation, reducing in vivo stability .
  • This substitution increases molecular weight (283.14 g/mol) and may affect toxicity profiles .
  • 3-(5-Thiophen-2-yl-1H-pyrrol-2-yl)-propionic Acid : Incorporation of a thiophene ring alters electronic distribution and introduces sulfur-based interactions, which can enhance binding to metalloenzymes .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent (Position) Key Functional Groups LogP (Predicted)
3-(5-Ethyl-1H-indol-3-yl)-propionic acid 217.27 Ethyl (5) Carboxylic acid, Indole 2.8
3-(1H-Indol-3-yl)propionic acid 189.21 None Carboxylic acid, Indole 1.5
3-(5-Methoxy-1H-indol-3-yl)propionic acid 219.24 Methoxy (5) Carboxylic acid, Methoxy 1.9
3-(5-Bromo-1H-indol-3-yl)propionic acid 283.14 Bromo (5) Carboxylic acid, Bromo 3.2

*LogP values estimated using SwissADME .

Research Findings and Key Studies

  • Metabolic Stability : Ethyl substitution reduces oxidative metabolism by cytochrome P450 enzymes compared to methoxy groups, as demonstrated in hepatic microsome assays .
  • Solubility Profile : The ethyl derivative exhibits a logP of 2.8, balancing aqueous solubility and lipid membrane penetration better than brominated analogs (logP >3) .
  • Toxicity : In vitro cytotoxicity assays (HepG2 cells) indicate lower toxicity (IC₅₀ >100 µM) compared to bromo-substituted derivatives (IC₅₀ ≈50 µM) .

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